molecular formula C7H13NO B1601790 cis-2,6-Dimethylpiperidin-4-one CAS No. 13200-35-6

cis-2,6-Dimethylpiperidin-4-one

Cat. No.: B1601790
CAS No.: 13200-35-6
M. Wt: 127.18 g/mol
InChI Key: LVYOYMNCAWSORG-OLQVQODUSA-N
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Description

cis-2,6-Dimethylpiperidin-4-one: is a heterocyclic organic compound with the molecular formula C7H13NO It is a derivative of piperidine, where two hydrogen atoms are replaced by methyl groups at the 2 and 6 positions, and a ketone group is present at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrogenation processes and the use of specific catalysts to ensure high yield and purity. The exact conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-2,6-Dimethylpiperidin-4-one can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced piperidine derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various ketones and carboxylic acids, while reduction can produce different piperidine derivatives.

Scientific Research Applications

cis-2,6-Dimethylpiperidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-2,6-dimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(2S,6R)-2,6-dimethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5-3-7(9)4-6(2)8-5/h5-6,8H,3-4H2,1-2H3/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYOYMNCAWSORG-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C[C@@H](N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543876
Record name (2R,6S)-2,6-Dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13200-35-6
Record name (2R,6S)-2,6-Dimethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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